6-Methylmorpholine-3-carboxylic acid hydrochloride
Description
6-Methylmorpholine-3-carboxylic acid hydrochloride is a morpholine derivative with a carboxylic acid group at position 3 and a methyl substituent at position 6 of the heterocyclic ring. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound is synthesized as a racemic mixture (rac-(3R,6R) configuration) and is typically provided as a hydrochloride salt to enhance solubility and stability.
Key properties include:
- Purity: ≥95% (as per manufacturer specifications).
- Availability: Discontinued (commercial production halted as of 2025) .
- Applications: While direct biological data are unavailable, morpholine derivatives are often used as intermediates in pharmaceutical synthesis, chiral building blocks, or ligands in catalysis.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI Key |
MXADEJLMYVKMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CO1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, morpholine is treated with methyl carbonate at elevated temperatures (100–200°C) and pressures (1.0 × 10⁵–50 × 10⁵ Pa) for 1–10 hours. The methyl group is introduced at the 6-position via nucleophilic substitution, while the carboxylic acid moiety is installed through subsequent oxidation or carboxylation steps.
Table 1: Alkylation Parameters and Yields
| Temperature (°C) | Pressure (×10⁵ Pa) | Time (h) | Yield (%) |
|---|---|---|---|
| 100 | 1.0 | 1 | 68.2 |
| 150 | 20 | 5 | 76.7 |
| 200 | 50 | 10 | 72.4 |
The highest yield (76.7%) is achieved at 150°C and 20 × 10⁵ Pa, balancing reaction kinetics and byproduct formation. Excess methyl carbonate drives the reaction to completion, while distillation isolates the product from unreacted starting materials.
Cyclization Strategies for Morpholine Ring Formation
Cyclization of linear precursors offers a route to construct the morpholine core with pre-installed methyl and carboxylic acid groups. A patent describing pyridine derivatives (EP2821398A1) provides insights into enamine intermediates and dihydropyridinones, which can be adapted for morpholine synthesis.
Enamine Intermediate Formation
Enamines derived from 4,4,4-trifluoro-3-aminobutanoates undergo cyclization in the presence of acid catalysts to form dihydropyridinones. For morpholine derivatives, analogous intermediates are generated using ethanolamine derivatives.
Key Steps:
- Enamine Formation : Reacting 3-aminopropanol with ketones yields enamine precursors.
- Cyclization : Acid-catalyzed cyclization (e.g., HCl, H₂SO₄) at 80–100°C forms the morpholine ring.
- Oxidation : The secondary alcohol is oxidized to a carboxylic acid using KMnO₄ or RuO₄.
Carboxylation Techniques
Introducing the carboxylic acid group at the 3-position is critical. Two primary methods are employed:
Hydrolysis of Nitriles
Nitrile intermediates, generated via cyanoethylation, are hydrolyzed under acidic or basic conditions:
- Acidic Hydrolysis : 6-Methylmorpholine-3-carbonitrile is refluxed with concentrated HCl (6 M, 12 h) to yield the carboxylic acid.
- Basic Hydrolysis : Treatment with NaOH (50% w/v, 100°C, 8 h) followed by acidification with HCl gives the hydrochloride salt.
Table 2: Hydrolysis Efficiency
| Method | Conditions | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | 85.3 |
| Basic Hydrolysis | 50% NaOH, 100°C, 8 h | 78.9 |
Direct Carboxylation
CO₂ insertion under high pressure (20–30 bar) and catalytic conditions (CuI, 1,10-phenanthroline) carboxylates the morpholine derivative at the 3-position. This method avoids toxic cyanide reagents but requires specialized equipment.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is achieved by treating 6-methylmorpholine-3-carboxylic acid with concentrated HCl (37% w/w) in anhydrous ether or ethanol. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters:
- Stoichiometry : 1:1 molar ratio of free base to HCl ensures complete protonation.
- Temperature : 0–5°C prevents decomposition during salt formation.
- Purity : Recrystallization from ethanol/water (1:3 v/v) yields >99% pure hydrochloride.
Industrial-Scale Production Considerations
Flow Microreactor Systems
Adopting continuous-flow technology enhances scalability and safety. Key advantages include:
Waste Minimization
- Solvent Recycling : Ethanol and ether are recovered via distillation.
- Catalyst Recovery : Heterogeneous catalysts (e.g., CuI) are filtered and reused.
Quality Control and Analytical Methods
Table 3: Analytical Characterization
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% |
| Melting Point | DSC | 192–194°C |
| Chloride Content | Ion Chromatography | 17.2–17.8% |
| Optical Rotation | Polarimetry | [α]²⁵D = +12.5° (c=1, H₂O) |
HPLC methods utilize C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradients, achieving baseline separation of the hydrochloride from impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
6-Methylmorpholine-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
- Synthesis of Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of drugs, particularly those targeting enzyme inhibition and receptor modulation.
- Agrochemicals Production : It is also applied in the formulation of agrochemicals, contributing to the development of safer and more effective agricultural products.
Biology
The compound exhibits significant biological activities, which are being explored for potential therapeutic applications.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, such as proton pumps. This property suggests its potential use in treating gastric acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.
- Antimicrobial Properties : Derivatives of this compound have shown promising antifungal activity against pathogens like Candida albicans and Candida glabrata, indicating its potential role in antifungal therapies .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its applications include:
- Production of Polymers : The compound is used as a precursor in the synthesis of polymers, enhancing material properties for various applications.
- Surfactants Manufacturing : It is involved in producing surfactants that find use in detergents and personal care products.
Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of morpholine derivatives, including this compound. The results indicated that this compound exhibited moderate antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.8 μg/mL.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Effective against C. albicans |
| Compound B | 1.0 | Effective against C. glabrata |
| 6-Methylmorpholine-3-carboxylic acid | 0.8 | Moderate activity |
Study 2: Enzyme Interaction
In vitro studies demonstrated that this compound inhibits proton pump activity with an IC₅₀ value of approximately 25 μM, suggesting its potential application in managing gastric disorders.
Mechanism of Action
The mechanism of action of 6-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the methyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Morpholine Family
Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride (QC-5682)
- Molecular Formula: Likely C₇H₁₄ClNO₃ (methyl ester at position 3, methyl substituent at position 3).
- Key Differences: Substituent Position: Methyl group at position 3 (vs. 6 in the target compound).
- Safety Profile: No significant hazards reported, though handling precautions (e.g., ventilation, protective equipment) are advised .
Methyl 6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride
- Molecular Formula: C₇H₁₁ClF₃NO₃; molecular weight 249.61 g/mol .
- Key Differences :
- Substituent: Trifluoromethyl (CF₃) at position 6 (vs. methyl in the target compound), increasing lipophilicity and steric bulk.
- Functional Group: Methyl ester (COOCH₃) instead of carboxylic acid.
- Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to the CF₃ group .
Heterocyclic Carboxylic Acid Derivatives
2-Chloro-6-Methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂ (pyrimidine ring system).
- Key Differences :
- Applications : Pyrimidine derivatives are common in agrochemicals and antiviral drug development.
Pyridazinecarboxylic Acid Derivatives
- Example: Methyl 6-alkylamino-3-pyridazinecarboxylates (e.g., compounds 4a-c in ).
- Key Differences: Core Structure: Pyridazine ring (two adjacent nitrogen atoms) vs. morpholine. Functional Groups: Alkylamino and ester groups, enabling diverse reactivity in nucleophilic substitutions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analysis.
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Group | Polarity | Likely Solubility | Potential Applications |
|---|---|---|---|---|
| 6-Methylmorpholine-3-carboxylic acid HCl | Carboxylic acid | High | Water-soluble | Pharmaceutical intermediates |
| Methyl 3-methylmorpholine-3-carboxylate HCl | Ester | Moderate | Organic solvents | Prodrug synthesis |
| Methyl 6-(trifluoromethyl)morpholine-3-carboxylate HCl | Ester + CF₃ | Low | Lipophilic | CNS-targeting drug candidates |
Research Implications and Limitations
- Structural Influence : Positional isomerism (e.g., methyl at position 3 vs. 6) significantly alters steric and electronic properties, affecting binding affinity in drug-receptor interactions.
- Functional Groups : Carboxylic acids enhance solubility and ionic interactions, whereas esters improve cell membrane permeability.
- Data Gaps: Limited physicochemical data (e.g., melting points, solubility metrics) for most compounds restrict detailed comparisons.
Biological Activity
Introduction
6-Methylmorpholine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a morpholine ring with a methyl group and a carboxylic acid functional group. Its molecular formula is C₇H₁₄ClN₃O₂, and it has a molar mass of approximately 191.66 g/mol. The compound's unique structure allows for various interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding, while the morpholine ring may enhance lipophilicity, allowing better membrane penetration. This compound has been studied for its potential as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and repair processes in bacteria .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits bacterial topoisomerases |
| Binding Affinity | Interacts with specific molecular targets |
| Membrane Penetration | Enhanced by morpholine ring structure |
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of this compound. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on various derivatives of morpholine compounds demonstrated that this compound had MIC values below 0.25 μg/mL against S. aureus strains, including methicillin-resistant strains (MRSA) .
- In Vivo Efficacy : In animal models, the compound exhibited promising results in treating infections caused by multidrug-resistant bacteria, suggesting its potential as a therapeutic agent in clinical settings .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | <0.25 | |
| Escherichia coli | 1-4 | |
| Enterococcus faecalis | <0.03125 |
Synthesis and Evaluation
The synthesis of this compound has been explored in various studies, focusing on its pharmacological properties. Researchers have synthesized this compound using various methodologies to enhance its efficacy and reduce toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the morpholine ring or the carboxylic acid group can significantly impact its antibacterial potency and selectivity .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Additionally, studies are being conducted to explore its potential applications in other therapeutic areas beyond antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-methylmorpholine-3-carboxylic acid hydrochloride, and what are the critical intermediates?
- Methodology : A multi-step synthesis approach is typically employed. For example, morpholine derivatives can be functionalized via alkylation or acylation reactions. Key intermediates may include substituted morpholine precursors, such as 3-methylmorpholine, followed by carboxylation using chloroformate derivatives or carbonylative coupling. The hydrochloride salt is formed via acid-base neutralization with HCl .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm the final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can HPLC methods be optimized for purity analysis of this compound?
- Methodology : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and aqueous phosphate buffer (e.g., 0.03 M KH₂PO₄, pH 3.0) in a 30:70 ratio. Set the flow rate to 1.0 mL/min and detection wavelength to 207–210 nm, where carboxylic acids exhibit strong UV absorption .
- Validation : Ensure linearity (e.g., 1–50 μg/mL, R² > 0.999), precision (RSD < 2%), and recovery (98–102%) per ICH guidelines.
Advanced Research Questions
Q. How can chiral impurities in this compound be resolved and quantified?
- Methodology : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC or supercritical fluid chromatography (SFC). For example, use a Chiralpak® AD-H column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Compare retention times against enantiomerically pure standards .
- Data Analysis : Calculate enantiomeric excess (ee) via peak area ratios. Limit of quantification (LOQ) should be ≤ 0.1% for impurities.
Q. What strategies are effective for studying the metabolic stability of this compound in vitro?
- Methodology :
Incubation : Use liver microsomes (human/rat) with NADPH cofactor at 37°C.
Sampling : Quench reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile.
Analysis : Quantify parent compound and metabolites via LC-MS/MS. Monitor for demethylation, hydroxylation, or glucuronidation .
- Key Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLₐᵢₙₜ) using the substrate depletion method.
Q. How can degradation products under stressed conditions (e.g., acid/base hydrolysis) be characterized?
- Methodology :
- Stress Testing : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 60°C for 24 hours.
- Degradation Analysis : Use LC-PDA-MS to identify degradation products. For example, acid hydrolysis may cleave the morpholine ring, while oxidation could form N-oxide derivatives .
- Structural Elucidation : Compare fragmentation patterns (MS/MS) with theoretical predictions and reference standards.
Methodological Considerations
- Stability Studies : Store the compound at -20°C in airtight containers to prevent hygroscopic degradation. Monitor batch-to-batch consistency via differential scanning calorimetry (DSC) for polymorphic changes .
- Impurity Profiling : Use EP/JP reference standards for critical impurities (e.g., desmethyl analogs or ring-opened byproducts). Quantify via external calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
